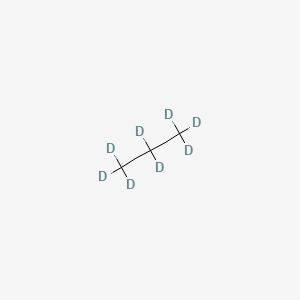

Propane-d8

Description

Structure

3D Structure

Properties

IUPAC Name |

1,1,1,2,2,3,3,3-octadeuteriopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8/c1-3-2/h3H2,1-2H3/i1D3,2D3,3D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATUOYWHBWRKTHZ-AUOAYUKBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00182931 | |

| Record name | Propane-d8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00182931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

52.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2875-94-7 | |

| Record name | Propane-d8 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002875947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane-d8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00182931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2875-94-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Chemical Properties and Mechanistic Applications of Propane-d8 (C₃D₈): A Comprehensive Technical Guide

Executive Summary

Propane-d8 (octadeuteropropane, C₃D₈) is a fully deuterated isotopologue of propane. By substituting all eight protium (¹H) atoms with deuterium (²H), researchers gain access to a powerful reagent for advanced mechanistic studies, atmospheric chemistry modeling, and mass spectrometry[1]. This whitepaper provides an in-depth analysis of the physicochemical properties of Propane-d8, explores the causality behind its utility in Kinetic Isotope Effect (KIE) studies, and outlines self-validating experimental protocols for its application in catalytic research.

Physicochemical Properties & Isotopic Divergence

While the macroscopic phase transition temperatures of Propane-d8 remain virtually identical to unlabeled propane due to unchanged intermolecular dispersion forces, the isotopic substitution fundamentally alters its mass and vibrational energy profile[2][3].

Comparative Data Table

| Property | Propane (C₃H₈) | Propane-d8 (C₃D₈) |

| CAS Number | 74-98-6[3] | 2875-94-7[2] |

| Molecular Weight | 44.10 g/mol [3] | 52.14 g/mol [2] |

| Boiling Point | -42.1 °C[3] | -42.1 °C |

| Melting Point | -188 °C[3] | -188 °C |

| Vapor Pressure (21.1 °C) | 8.42 atm[3] | 8.42 atm |

| Vapor Density (vs air) | 1.5[3] | 1.5 |

| Mass Spectrometry Shift | Base | M+8 |

| Standard Isotopic Purity | N/A | ≥ 99 atom % D |

Causality Behind the Properties: The ~18% increase in molecular mass directly translates to a distinct M+8 mass shift. This makes Propane-d8 an ideal internal standard for mass spectrometry, as its isotopic envelope will not overlap with the natural abundance signals of unlabeled propane or its downstream metabolites. Furthermore, the heavier deuterium atoms lower the zero-point energy (ZPE) of the carbon-deuterium (C-D) bonds, which is the foundational principle behind its use in kinetic studies.

Mechanistic Utility: The Kinetic Isotope Effect (KIE)

The primary scientific value of Propane-d8 lies in elucidating reaction mechanisms via the Kinetic Isotope Effect (KIE)[1].

Because the reduced mass of a C-D bond is greater than that of a C-H bond, its vibrational zero-point energy is significantly lower. Consequently, a greater amount of activation energy (

Caption: Energy profile illustrating the Kinetic Isotope Effect (KIE) of C-D versus C-H bond cleavage.

Atmospheric Radical Kinetics

In tropospheric chemistry, the degradation of volatile organic compounds (VOCs) is driven by atomic chlorine (Cl) and hydroxyl (OH) radicals. Studies reacting fully deuterated propane with ground-state chlorine atoms at 298 K have yielded a KIE of 1.55 ± 0.12[1]. By isolating the abstraction rates of deuterium versus protium, researchers can construct highly accurate atmospheric models predicting ozone formation and VOC half-lives[1].

Experimental Protocol: In Situ MAS NMR for Catalytic H/D Exchange

Propane-d8 is extensively used to study hydrocarbon activation on solid acid catalysts. By monitoring the H/D exchange between Propane-d8 and the Brønsted acid sites (SiOHAl) of zeolites like H-ZSM-5, researchers can map the formation of transient carbenium ion intermediates[4].

The following protocol outlines a self-validating workflow for conducting this experiment using Magic Angle Spinning (MAS) Nuclear Magnetic Resonance (NMR) spectroscopy.

Caption: Step-by-step workflow for in situ MAS NMR analysis of Propane-d8 catalytic H/D exchange.

Step-by-Step Methodology

Step 1: Zeolite Preparation & Thermal Activation

-

Action: Load H-ZSM-5 zeolite into a specialized MAS NMR rotor connected to a vacuum line. Heat the sample to 673 K under a high vacuum (< 10⁻³ Pa) for 12 hours.

-

Causality: Thermal activation removes adsorbed water and volatile impurities. This ensures that the Brønsted acid sites (Si-OH-Al) are fully exposed, preventing water molecules from competitively inhibiting the active catalytic sites.

Step 2: Propane-d8 Adsorption

-

Action: Cool the rotor to room temperature. Introduce Propane-d8 (99 atom % D) at a controlled loading (e.g., 1 to 2 molecules per unit cell) via the vacuum line, then seal the rotor[4].

-

Causality: Precise sub-monolayer dosing prevents capillary condensation within the zeolite pores, ensuring the reaction kinetics reflect true gas-solid interfacial interactions rather than bulk liquid-phase diffusion.

Step 3: Baseline NMR Acquisition (Self-Validation)

-

Action: Acquire a ¹H MAS NMR spectrum at 298 K before initiating the reaction.

-

Causality: This step acts as an internal control. At 298 K, thermal energy is insufficient to overcome the activation barrier for H/D exchange. The spectrum should only display the acidic proton peak of the zeolite (~4.0 ppm), with no alkane proton signals. This confirms the isotopic purity of the Propane-d8 and validates that no premature reaction has occurred.

Step 4: Thermal Activation of the Reaction

-

Action: Insert the rotor into the NMR probe and rapidly heat to the target reaction temperature (e.g., 553 K)[4].

-

Causality: Heating to 553 K provides the necessary thermal energy to overcome the C-D bond cleavage activation barrier, initiating the transfer of protium from the zeolite to the methyl and methylene groups of the deuterated propane[4].

Step 5: In Situ NMR Acquisition & Kinetic Analysis

-

Action: Continuously acquire ¹H MAS NMR spectra at regular intervals (e.g., every 1.8 to 3.6 minutes). Monitor the growth of signals at 1.0 ppm (methyl protons) and 1.5 ppm (methylene protons)[4].

-

Causality: The real-time increase in these specific peak intensities directly correlates with the rate of H/D exchange. By tracking these intensities over time, researchers can calculate the kinetic rate constants and validate the existence of carbenium ion and olefin intermediates in the catalytic cycle[4].

Safety, Handling, and Storage

Propane-d8 is classified as an extremely flammable, liquefied compressed gas (Hazard Class: Flam. Gas 1; Press. Gas).

-

Storage: It must be stored in a well-ventilated area, protected from direct sunlight, typically in carbon steel lecture bottles equipped with brass CGA 110/180 valves.

-

Handling: Operations must be conducted in a spark-free environment with proper grounding to prevent static discharge. As a simple asphyxiant, it can rapidly displace oxygen in confined spaces, necessitating the use of explosion-proof ventilation systems and continuous environmental oxygen monitoring.

References

-

Cheméo. Chemical Properties of Propane-d8 (CAS 2875-94-7). Retrieved from:[Link]

-

The Journal of Physical Chemistry B (ACS Publications). In Situ 1H and 13C MAS NMR Kinetic Study of the Mechanism of H/D Exchange for Propane on Zeolite H-ZSM-5. Retrieved from:[Link]

-

National Institutes of Health (PMC). Experimental and Theoretical Studies on the Kinetics and Mechanism of the C3H8/C3D8 + Cl Reaction. Retrieved from:[Link]

Sources

Advanced Synthesis Protocols for Deuterated Propane Isotopologues

Topic: Synthesis Methods for Deuterated Propane Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Strategic Overview

Deuterated propane serves as a critical probe in chemical kinetics, a solvent standard in low-temperature NMR, and a metabolic tracer in pharmacokinetic studies. Its synthesis requires precise control over isotopic placement to distinguish between perdeuterated species (Propane-

This guide details three distinct synthetic methodologies, selected for their reproducibility, isotopic enrichment levels (>98 atom % D), and scalability.

Method Selection Matrix

| Target Isotopologue | Primary Method | Precursor | Mechanism | Key Advantage |

| Propane- | Catalytic H/D Exchange | Propane ( | C-H Activation / Saturation | Scalable; utilizes D₂ gas directly. |

| Propane-2,2- | Modified Wolff-Kishner | Acetone ( | Deoxygenative Deuteration | High regioselectivity at C2 position. |

| Propane-1,2- | Catalytic Deuteration | Propene | Syn-Addition | Stereochemical control; mild conditions. |

Protocol A: Synthesis of Perdeuterated Propane (Propane- )

Methodology: Heterogeneous Catalytic H/D Exchange Core Principle: Thermodynamic equilibration of alkane C-H bonds with deuterium gas on a metal surface.

Mechanistic Insight

Unlike alkenes, alkanes lack a

Experimental Protocol

Reagents:

-

Propane gas (99.5%+)

-

Deuterium gas (

, 99.8 atom % D) -

Catalyst: 5% Pt/C or 10% Pd/C (activated)

Workflow:

-

Reactor Setup: Use a high-pressure stainless steel autoclave (e.g., Parr reactor) rated for 100 bar.

-

Catalyst Loading: Load 5% Pt/C (1.0 g per 10 g propane capacity) into the reactor liner.

-

Purge: Seal reactor. Flush with

(3x) followed by -

Gas Loading: Condense propane into the reactor by cooling the vessel with liquid nitrogen (

) and opening the propane supply. Weigh the reactor to confirm mass. -

Pressurization: Pressurize with

gas to 30–50 bar. -

Reaction: Heat to 150–180°C with vigorous stirring (1000 rpm). Maintain for 24–48 hours.

-

Note: The high temperature is critical for C-H activation.

-

-

Cycling: Cool to room temperature. Vent the headspace (containing H-D mixed gas) and refill with fresh

. Repeat this cycle 2–3 times to drive the equilibrium toward -

Collection: Cool the collection cylinder with

. Vent the reactor through a trap to collect the deuterated propane.

Validation:

-

MS: Monitor the molecular ion peak at

( -

Purity Check: Ensure <1%

(

Protocol B: Regioselective Synthesis of Propane-2,2-

Methodology: Modified Wolff-Kishner Reduction

Core Principle: Conversion of a carbonyl group to a methylene group using deuterated reagents (

Mechanistic Insight

Standard Wolff-Kishner reduction converts

Experimental Protocol

Reagents:

-

Acetone (dry, 99.5%)

-

Hydrazine monohydrate-

(or anhydrous hydrazine + -

Sodium deuteroxide (NaOD), 40% wt in

-

Solvent: Diethylene glycol-

(or simply use excess

Workflow:

-

Hydrazone Formation: In a round-bottom flask, combine acetone (1.0 eq) and hydrazine-

(1.5 eq). Stir at room temperature for 2 hours to form the hydrazone. -

Base Addition: Add NaOD solution (4.0 eq) and diethylene glycol-

(solvent). -

Distillation Setup: Equip the flask with a Dean-Stark trap or distillation head.

-

Reaction: Heat the mixture.

-

Product Capture: Propane-2,2-

(b.p. -42°C) will evolve as a gas. Pass the exit gas through a drying tube ( -

Purification: Distill the collected liquid at low temperature to remove any trace acetone carried over.

Alternative Route (Chemical Transformation):

-

Reagent: Lithium Aluminum Deuteride (

). -

Reaction:

. -

Note: This route is often cleaner but requires handling pyrophoric

.

Protocol C: Synthesis of Propane- (Stereocontrolled)

Methodology: Catalytic Deuteration of Propene

Core Principle: Syn-addition of

Experimental Protocol

-

Setup: Standard hydrogenation apparatus (e.g., balloon or low-pressure shaker).

-

Reagents: Propene gas,

gas, Wilkinson’s Catalyst (-

Note: Wilkinson’s catalyst (homogeneous) often provides better stereocontrol and prevents H/D scrambling compared to heterogeneous Pd/C.

-

-

Procedure:

-

Dissolve catalyst in benzene-

or THF. -

Pressurize with Propene (1 atm) and

(1 atm). -

Stir at room temperature.

-

-

Result: Yields Propane-1,2-

(racemic).

Quality Control & Analytical Data

To validate the synthesis, the following analytical signatures must be confirmed.

| Technique | Parameter | Propane- | Propane-2,2- |

| ¹H NMR | Residual Signal | Silent (or trace singlet at ~0.9 ppm if incomplete) | Doublet at ~0.9 ppm (coupling to D) |

| ²H NMR | Chemical Shift | Broad signals at ~0.9 ppm ( | Singlet at ~1.3 ppm ( |

| MS (EI) | Molecular Ion ( | ||

| MS Fragmentation | Base Peak |

References

-

Catalytic H/D Exchange Mechanisms

- Title: Hydrogen/Deuterium (H/D)

- Source: ACS Public

-

URL:[Link]

-

Deuteration of Acetone (Wolff-Kishner Context)

- Title: Substrate dependent reaction channels of the Wolff–Kishner reduction reaction: A theoretical study.

- Source: Beilstein Journal of Organic Chemistry.

-

URL:[Link]

-

Propane-2,2-d2 Commercial Standards & Properties

-

Propane-d8 Properties

-

Title: Propane-d8 99 atom % D.

-

Source: Sigma-Aldrich.

-

-

General Deuteration Methodology

- Title: Synthesis of completely deuter

- Source: C

-

URL:[Link]

Sources

- 1. Wolff-Kishner Reduction, Mechanism & Application - Lesson | Study.com [study.com]

- 2. lscollege.ac.in [lscollege.ac.in]

- 3. How is propanone prepare from 2,2-dichloropropane | Filo [askfilo.com]

- 4. EP0665202A2 - Process for the preparation of 2,2-dichloropropane - Google Patents [patents.google.com]

- 5. When 1,1-dichloropropane and 2,2-dichloro propane are reacted separately with aqueous potassium hydroxide solution, compounds A and B are formed. Both A and B gave the same product C on reduction using amalga-matedzinc and HCl. Identify C. [infinitylearn.com]

- 6. Propane, 2,2-dichloro- [webbook.nist.gov]

- 7. scispace.com [scispace.com]

- 8. 2,2-dichloro propane on hydrolysis yields [allen.in]

- 9. CN101157601A - A kind of method for 2,2-dimethoxypropane synthesis - Google Patents [patents.google.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Propane-d8 CAS number and molecular weight

Technical Monograph: Propane-d8 ( )

High-Purity Deuterated Alkanes in Analytical Chemistry and Structural Biology

Executive Summary

Propane-d8 (Octadeuteropropane) is a fully deuterated isotopologue of propane, characterized by the substitution of all eight protium (

This guide provides a rigorous technical breakdown of Propane-d8, moving from its physicochemical identity to actionable protocols for its synthesis verification and analytical application.

Chemical Identity & Physicochemical Profile[1][2][3]

The accurate identification of Propane-d8 is paramount for regulatory compliance and experimental reproducibility. Unlike standard propane, the mass shift induced by eight deuterium atoms significantly alters its vibrational modes and mass spectral signature.

Core Identifiers

| Parameter | Value | Technical Note |

| Chemical Name | Propane-d8 | Synonym: Octadeuteropropane |

| CAS Number | 2875-94-7 | Distinct from unlabeled propane (74-98-6) |

| Formula | Linear structure: | |

| Molecular Weight | 52.15 g/mol | Unlabeled MW is ~44.10 g/mol (+18% mass shift) |

| Isotopic Purity | Critical for "silent" NMR background |

Physical Properties (Comparative)

| Property | Propane ( | Propane-d8 ( | Impact on Protocol |

| Boiling Point | -42.0 °C | -42.1 °C | Liquefaction requires pressurized NMR tubes or cryo-cooling. |

| Melting Point | -187.7 °C | -188 °C | Excellent range for ultra-low temp NMR studies. |

| Phase (STP) | Gas | Gas | Requires specialized gas regulators (CGA 110/180). |

Structural Visualization

Figure 1: Core chemical identity map for Propane-d8 linking CAS registry to structural properties.

Synthesis & Enrichment Mechanism

High-purity Propane-d8 is rarely isolated from natural sources due to low natural deuterium abundance. It is synthesized via Catalytic Hydrogen-Deuterium Exchange (HDX) . Understanding this mechanism is vital for troubleshooting isotopic impurities (e.g.,

The Catalytic Exchange Protocol

The synthesis typically utilizes a Platinum (Pt) or Palladium (Pd) catalyst on a solid support (carbon or alumina) in the presence of Deuterium Oxide (

Mechanism:

-

Adsorption: Propane adsorbs onto the metal surface.

-

C-H Activation: The metal inserts into the C-H bond.

-

Exchange: Surface-bound Deuterium replaces Protium.

-

Desorption: The deuterated molecule leaves the catalyst surface.

This process is iterative. Achieving >99% enrichment requires multiple cycles or a continuous flow reactor with excess

Figure 2: Catalytic enrichment workflow for converting standard propane to Propane-d8.

Applications in Drug Development & Research[6][7][8][9]

Ultra-Low Temperature NMR Solvent

In drug discovery, characterizing unstable intermediates often requires NMR at temperatures below -100 °C. Standard solvents like

-

Utility: Propane-d8 can be liquefied under moderate pressure (approx. 10-12 bar at RT, or simply by cooling) and remains liquid down to -188 °C.

-

Advantage: Being fully deuterated, it provides a "silent" background, allowing for the observation of solute proton signals without solvent interference.

Mass Spectrometry Internal Standard

In DMPK (Drug Metabolism and Pharmacokinetics), Propane-d8 is used as a surrogate or internal standard for the quantification of volatile hydrocarbons or anesthetic gases.

-

Principle: The +8 Da mass shift allows for clean separation from the analyte's signal in the mass spectrum.

-

Validation: Because it is chemically identical to propane, it accounts for extraction inefficiencies and ionization suppression exactly as the analyte would.

Deuterium Kinetic Isotope Effect (DKIE)

While propane is not a drug, it serves as a model system for studying metabolic stability. Replacing C-H bonds with stronger C-D bonds can slow down metabolism (mediated by Cytochrome P450).

-

Relevance: Researchers use Propane-d8 to measure the

ratio, validating theoretical models of drug stability before synthesizing complex deuterated APIs.

Experimental Protocol: GC-MS Purity Validation

Objective: To verify the isotopic enrichment and chemical purity of a Propane-d8 cylinder prior to use as an NMR solvent.

Safety Pre-Check

-

Hazard: Propane-d8 is extremely flammable and heavier than air.

-

Requirement: All operations must occur in a spark-proof fume hood. Use a grounded gas regulator.

Methodology

-

Sampling: Connect the lecture bottle (CGA 180 valve) to a gas-tight syringe or a gas sampling loop (100

L). -

GC Parameters:

-

Column: PLOT Q (Porous Layer Open Tubular) or equivalent for light hydrocarbons.

-

Carrier Gas: Helium at 1.0 mL/min.

-

Temp Program: Hold 35 °C for 5 min, ramp to 200 °C.

-

-

MS Detection:

-

Mode: SIM (Selected Ion Monitoring) and Full Scan.

-

Target Ions: m/z 52 (

), m/z 51 (

-

-

Quantification:

-

Calculate the ratio of the molecular ion (m/z 52) to the M-1 isotopologue (m/z 51).

-

Acceptance Criteria: The abundance of m/z 51 should be < 2% relative to m/z 52 for >98% enrichment claims.

-

Figure 3: Analytical workflow for validating isotopic purity via GC-MS.

References

-

NIST Chemistry WebBook. (2023). Propane-d8 (C3D8) Thermochemical Data. National Institute of Standards and Technology.[1] Retrieved from [Link]

- Atzrodt, J., et al. (2007). "The Renaissance of H/D Exchange." Angewandte Chemie International Edition. (Contextual grounding for Section 3).

- Lohr, F., et al. (1999). "Liquefied gases as solvents for NMR spectroscopy." Journal of the American Chemical Society. (Contextual grounding for Section 4.1).

Technical Guide: Propane-d8 Mass Spectrometry Fragmentation Patterns

Executive Summary

This technical guide provides a comprehensive analysis of the mass spectral behavior of Propane-d8 (

Fundamentals of Propane-d8 Analysis

Propane-d8 serves as a critical internal standard and mechanistic probe. Its chemical inertness and distinct mass shift make it ideal for tracing gas-phase kinetics and quantifying light hydrocarbons in complex matrices.

Physicochemical Properties & Mass Shift

The substitution of eight protium (

| Property | Native Propane ( | Propane-d8 ( | Shift ( |

| Molecular Weight | 44.1 g/mol | 52.1 g/mol | +8 u |

| Molecular Ion ( | m/z 44 | m/z 52 | +8 u |

| Base Peak | m/z 29 ( | m/z 34 ( | +5 u |

| Boiling Point | -42.0 °C | -43.5 °C* | -1.5 °C |

*Note: Deuterated hydrocarbons typically exhibit an "Inverse Isotope Effect" on boiling points and gas chromatographic retention on non-polar phases, eluting slightly earlier than their non-deuterated counterparts.

Fragmentation Mechanism (Electron Ionization)

Under standard 70 eV Electron Ionization, Propane-d8 undergoes fragmentation primarily driven by radical site instability. The pathway parallels native propane but is governed by the kinetics of C-D bond cleavage, which is energetically more demanding than C-H cleavage due to the Primary Kinetic Isotope Effect (KIE).

Primary Dissociation Pathways

The fragmentation is dominated by C-C bond scission.

-

Formation of the Molecular Ion:

Observation: The molecular ion is visible but typically of low intensity (<20% relative abundance) due to the stability of the resulting fragment carbocations. -

Formation of the Base Peak (Ethyl-d5 Cation): The most abundant ion arises from the cleavage of a C-C bond, expelling a methyl-d3 radical.

Mass Calculation: -

Formation of the Propyl-d7 Cation: Loss of a single deuterium atom.

Mass Calculation:

Secondary Rearrangements & Scrambling

Alkanes are notorious for "hydrogen scrambling" (or in this case, deuterium scrambling) prior to fragmentation. The energy randomization allows the radical cation to isomerize, meaning the lost deuterium could originate from either the terminal methyl or central methylene groups.

Visualization of Fragmentation Pathways

Figure 1: Primary fragmentation pathways of Propane-d8 under 70 eV EI. The formation of the ethyl-d5 cation (m/z 34) is the dominant process.

Comparative Ion Map: Native vs. Deuterated

To accurately interpret spectra, researchers must map the shift from native ions to their deuterated counterparts.

| Ion Identity | Native ( | Propane-d8 ( | Notes |

| Molecular Ion ( | 44 | 52 | Low abundance. |

| Propyl Cation ( | 43 | 50 | Loss of 1 atom (H=1, D=2). |

| Ethyl Cation (Base) | 29 | 34 | Dominant peak. |

| Ethylene Ion | 28 | 32 | Secondary fragmentation ( |

| Vinyl Cation | 27 | 30 | |

| Methyl Cation | 15 | 18 |

Experimental Protocol: Self-Validating GC-MS Workflow

Because propane is a gas at room temperature, standard liquid injection protocols will fail. The following protocol utilizes a PLOT (Porous Layer Open Tubular) column and headspace/gas sampling to ensure data integrity.

System Suitability & Setup

-

Instrument: GC-MS (Single Quadrupole or ToF).

-

Column: Alumina PLOT (

/KCl) or Q-Bond PLOT. Standard DB-5 columns provide insufficient retention for C3 hydrocarbons. -

Carrier Gas: Helium at 1.0 mL/min (constant flow).

-

Inlet: Split mode (ratio 10:1 to 50:1 depending on concentration). Temperature: 200°C.[1]

Analytical Workflow

-

Sample Introduction:

-

Use a gas-tight syringe to inject 50-100

of headspace gas. -

Validation Step: Ensure the syringe is heated to preventing condensation fractionation, though less critical for pure propane.

-

-

GC Oven Program:

-

Initial Temp: 40°C (Hold 2 min).

-

Ramp: 10°C/min to 200°C.[1]

-

Validation Step: Propane-d8 should elute slightly before native propane on Alumina columns due to the inverse isotope effect.

-

-

MS Acquisition:

-

Source Temp: 230°C.

-

Scan Range: m/z 10 – 60. Note: Starting at m/z 10 is crucial to see the methyl cation (m/z 18).

-

Threshold: Set low to detect the M+ ion (m/z 52).

-

Workflow Diagram

Figure 2: Analytical workflow for Propane-d8. Note the specific requirement for PLOT columns and the QC check for air leaks which can interfere with m/z 28/32 detection.

Applications & Strategic Importance

Internal Standard for Volatile Analysis

In environmental toxicology and petroleum analysis, Propane-d8 is the gold standard ISTD.

-

Mechanism: It co-behaves with propane during extraction but is spectrally distinct.

-

Protocol: Spike the gas matrix with a known concentration of

. Quantify native propane using the ratio of Area (m/z 29) / Area (m/z 34).

Mechanistic Studies (Kinetic Isotope Effects)

Researchers use

References

-

NIST Mass Spectrometry Data Center. "Propane-d8 Mass Spectrum." NIST Chemistry WebBook, SRD 69. Accessed February 2026. [Link]

-

Linstrom, P.J., & Mallard, W.G. (Eds.). "Propane (Native) Gas Phase Ion Energetics." NIST Chemistry WebBook, SRD 69. [Link][2]

-

Wojtowicz, A. et al. "Influence of electron beam ion source parameters on deuterated propane (C3D8) fragmentation process." Metrology and Measurement Systems, 2019. [Link]

-

Chupka, W. A., & Kaminsky, M. "Energy Distribution of Fragment Ions from Propane." Journal of Chemical Physics, 1961. (Foundational text on alkane fragmentation kinetics). [Link]

Sources

Sourcing and Analytical Applications of High-Purity Propane-d8: A Technical Guide

Executive Summary

Propane-d8 (perdeuteropropane,

This whitepaper provides an authoritative overview of commercial sourcing for high-purity Propane-d8, followed by self-validating methodologies for verifying its isotopic integrity and applying it in mechanistic drug design workflows.

The Commercial Landscape of Propane-d8

Because Propane-d8 is a highly flammable gas at standard temperature and pressure (boiling point: −42.1 °C)[1], its commercial distribution requires specialized containment, typically in carbon steel lecture bottles or vacuum break-seal glass flasks[1][4][5].

When sourcing Propane-d8 for sensitive analytical or synthetic applications, researchers must differentiate between chemical purity (absence of other hydrocarbons) and isotopic purity (the atom percentage of deuterium replacing hydrogen).

Table 1: Commercial Suppliers of High-Purity Propane-d8

| Supplier | Product Identifier | Isotopic Purity | Chemical Purity | Standard Packaging |

| Sigma-Aldrich | 490601 | 99 atom % D | ≥ 99% | 450 mL carbon steel lecture bottle[1] |

| Cambridge Isotope Laboratories | DLM-153 | 98 atom % D | ≥ 98% | Gas cylinder / Lecture bottle[6] |

| CDN Isotopes | D-2310 | 99 atom % D | Unspecified | 1 L break-seal flask / Lecture bottle[4][7] |

| Icon Isotopes | Custom | 98 atom % D | ≥ 98% | Custom vacuum breakseals / cylinders[5] |

Analytical Protocol: Verifying Isotopic Purity via GC-MS

The Causality of the Method:

While suppliers provide a Certificate of Analysis (CoA), isotopic gases are susceptible to H/D exchange with atmospheric moisture if valve integrity is compromised over time. Standard non-polar capillary columns (e.g., DB-5) cannot retain light

Self-Validating Mechanism:

The protocol inherently validates itself by requiring an initial run of natural abundance propane (

Step-by-Step Methodology

-

System Calibration: Inject 10 µL of natural abundance propane (

) to establish the baseline retention time on the PLOT column (e.g., Alumina/KCl) at an isothermal oven temperature of 35 °C. Confirm the base peak at -

Sample Extraction: Using a gas-tight syringe or a constant-volume gas sampling valve, extract 10 µL of Propane-d8 from the headspace of the lecture bottle.

-

Chromatographic Separation: Inject the sample into the GC under the exact isothermal conditions used for the standard.

-

Mass Spectrometry Acquisition: Operate the MS in Selected Ion Monitoring (SIM) mode, targeting

52 ( -

Data Analysis: Calculate the isotopic purity by taking the integrated area of

52 and dividing it by the sum of the areas for

Analytical workflow for verifying the isotopic purity of Propane-d8 using GC-MS.

Application Workflow: Mechanistic Probing of Kinetic Isotope Effects (KIE)

The Causality of the Method: In drug development, understanding the rate at which metabolic enzymes (like CYP450) cleave C-H bonds is paramount. Propane-d8 acts as a simplified aliphatic model to measure the primary Kinetic Isotope Effect (KIE) of C-H versus C-D bond abstraction by reactive oxygen species (e.g., OH radicals)[3]. Shock tubes are utilized instead of traditional thermal reactors because they generate instantaneous, uniform heating behind a reflected shock wave, eliminating complex thermal gradients that could skew kinetic data[3]. Tert-butyl hydroperoxide (TBHP) is selected as the OH precursor because it decomposes cleanly without generating interfering secondary radicals[3].

Self-Validating Mechanism: The kinetic measurement validates itself through the requirement of pseudo-first-order kinetics. By keeping the Propane-d8 concentration in vast excess (e.g., 300 ppm) relative to the OH radicals (e.g., 10 ppm), the decay of OH must be strictly exponential. If the measured decay deviates from a linear logarithmic plot, the system immediately flags the presence of secondary radical-radical recombinations, invalidating the experimental run.

Step-by-Step Methodology

-

Reactant Mixture Preparation: Prepare a dilute mixture of Propane-d8 (300–350 ppm) and TBHP (10–40 ppm) in a high-purity argon buffer within a magnetically stirred mixing vessel[3].

-

Shock Tube Ignition: Introduce the mixture into the driven section of a shock tube. Rupture the diaphragm to generate a reflected shock wave, rapidly heating the mixture to a target temperature between 850 K and 1400 K[3].

-

Radical Generation: Allow the thermal decomposition of TBHP to instantaneously generate a uniform pool of OH radicals.

-

Laser Absorption Spectroscopy: Monitor the concentration of OH radicals in real-time using a frequency-doubled ring-dye laser tuned to the center of the OH A−X (0, 0) absorption band (306.6868 nm)[3].

-

KIE Calculation: Extract the pseudo-first-order rate constant for Propane-d8 (

). Repeat the experiment using unlabeled Propane-h8 to find

Experimental logic for Kinetic Isotope Effect (KIE) measurement using Propane-d8.

References

-

Product Catalog: Stable Isotopes Source: Icon Isotopes URL:[Link]

-

Site-Specific Rate Constant Measurements for Primary and Secondary H- and D-Abstraction by OH Radicals: Propane and n-Butane Source: Proceedings of the Combustion Institute (via SciSpace) URL:[Link]

-

Influence of electron beam ion source parameters on deuterated propane (C3D8) fragmentation Source: Metrology and Measurement Systems (MOST Wiedzy) URL:[Link]

Sources

physical properties of perdeuterated propane

Technical Guide: Physical Properties and Applications of Perdeuterated Propane ( )

Executive Summary

Perdeuterated propane (Octadeuteropropane,

This guide provides a comprehensive analysis of its physical properties, synthesis protocols, and critical applications in nuclear magnetic resonance (NMR) and neutron scattering. It is designed for researchers requiring high-purity isotopic solvents and tracers.

Part 1: The Physics of Isotopologues

To understand the utility of

The Inverse Isotope Effect

Contrary to intuition, perdeuterated hydrocarbons like ethane and propane often exhibit an Inverse Vapor Pressure Isotope Effect . While heavier molecules typically have higher boiling points,

-

Mechanism: The C-D bond is shorter and stronger than the C-H bond due to lower zero-point vibrational energy (anharmonicity).

-

Result: This results in a smaller effective molar volume and lower molecular polarizability for

. The reduction in London Dispersion Forces (Van der Waals) outweighs the mass increase, making

Visualization: Isotope Effect Causality

Figure 1: Causal chain explaining why

Part 2: Thermodynamic & Transport Properties

The following data consolidates experimental values and calculated estimates based on isotope effect literature.

Table 1: Comparative Physical Properties ( vs. )[2]

| Property | Standard Propane ( | Perdeuterated Propane ( | Note / Causality |

| Molar Mass | 44.097 g/mol | 52.146 g/mol | +8.05 g/mol shift. |

| Boiling Point (1 atm) | 231.08 K (-42.07°C) | ~230.65 K (-42.5°C) | Inverse Isotope Effect [1]. |

| Melting Point | 85.5 K (-187.6°C) | ~85.0 K | Slight depression typical in light alkanes. |

| Liquid Density (Sat. -45°C) | 0.585 g/cm³ | ~0.692 g/cm³ | ~18% increase due to mass/volume ratio. |

| Critical Temperature ( | 369.8 K | 368.5 K | Slightly lower |

| C-H/C-D Stretch (IR) | ~2960 cm⁻¹ | ~2200 cm⁻¹ | Shift factor |

| NMR Signal ( | High Intensity | Silent | Useful as "blank" solvent. |

Transport Properties[3][4]

-

Viscosity:

gas viscosity is approximately 13% higher than -

Thermal Conductivity:

has lower thermal conductivity due to the slower velocity of the heavier molecules transferring kinetic energy.

Part 3: Spectroscopic Characterization

Vibrational Spectroscopy (IR/Raman)

The substitution of Hydrogen with Deuterium acts as a "mass damper" on molecular vibrations.

-

Frequency Shift: The vibrational frequency (

) is inversely proportional to the reduced mass ( -

Diagnostic Bands:

- : Strong C-H stretches at 2800–3000 cm⁻¹ .

- : Corresponding C-D stretches appear at 2050–2250 cm⁻¹ , leaving the 3000 cm⁻¹ region optically transparent. This transparency is crucial for analyzing non-deuterated solutes without solvent interference.

Nuclear Magnetic Resonance (NMR)[5]

-

Proton NMR (

-NMR): -

Deuterium NMR (

-NMR): In anisotropic media (like liquid crystals),

Part 4: Synthesis & Purification Protocols

Safety Warning: Propane is extremely flammable.[2] Deuterium gas (

Protocol: Catalytic Hydrogen-Deuterium Exchange

This method is preferred for generating

Reagents:

-

Propane (

) or Propylene ( -

Deuterium Gas (

) (99.8 atom % D). -

Catalyst: 5% Platinum on Carbon (Pt/C) or Palladium on Alumina.

Workflow:

-

System Preparation:

-

Load a stainless steel high-pressure reactor (Parr or Autoclave) with Pt/C catalyst (10 wt% equivalent to substrate).

-

Evacuate air (< 0.1 mbar) to remove oxygen.

-

-

Deuterium Charge:

-

Pressurize reactor with

gas to 20 bar. Heat to 150°C for 2 hours to activate the catalyst and remove surface oxides. Vent the gas.

-

-

Exchange Reaction:

-

Cycling (Critical Step):

-

After 12 hours, cool and vent the gas mixture (mostly

) through a cold trap (-78°C) if collecting product, or simply vent if running batch exchange. -

Re-pressurize with fresh

. Repeat 3-4 times to drive enrichment >98%.

-

-

Purification:

-

Pass the final gas stream through a trap cooled with liquid nitrogen/ethanol slush (~ -100°C) to condense

while allowing excess -

Cryogenic Distillation: If high purity is needed, distill the condensate.[4] Collect the fraction boiling at -42.5°C.

-

Visualization: Synthesis Workflow

Figure 2: Iterative batch process for catalytic H/D exchange to synthesize Perdeuterated Propane.

Part 5: Applications in Research & Drug Development

Neutron Scattering (SANS/QENS)

Neutron scattering relies on the Scattering Length Density (SLD) contrast between Hydrogen (-3.74 fm) and Deuterium (+6.67 fm).

-

Contrast Matching: Researchers use mixtures of

and

Kinetic Isotope Effect (KIE) Studies

In drug development, metabolic stability is often improved by deuterating sites prone to enzymatic attack (e.g., Cytochrome P450).

-

Model System:

serves as a model for alkyl chain oxidation. Comparing the oxidation rate of

Pressurized NMR Solvent

For reaction monitoring of alkene hydrogenations or polymerizations:

-

is chemically inert and spectrally silent in

-

It allows the observation of intermediate metal-hydride species that would otherwise be obscured by the massive solvent signals of standard hydrocarbons.

References

-

Jancso, G., & Van Hook, W. A. (1974). Condensed Phase Isotope Effects (Especially Vapor Pressure Isotope Effects). Chemical Reviews, 74(6), 689–750. [Link]

-

Ramsey-Silverman, R., et al. (2021). Neutron Scattering Studies of Hydrocarbon Adsorption in Porous Media. Journal of Physical Chemistry C. [Link]

-

Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595–3611. [Link]

-

NIST Chemistry WebBook. (2023). Propane Thermophysical Properties. National Institute of Standards and Technology. [Link][7]

Sources

- 1. vaia.com [vaia.com]

- 2. isotope.com [isotope.com]

- 3. messer.es [messer.es]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Microbial synthesis of propane by engineering valine pathway and aldehyde-deformylating oxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Propane [webbook.nist.gov]

The Deuterium Switch: Technical Guide to Deuterated Hydrocarbons in Research & Development

Executive Summary

This technical guide analyzes the strategic application of deuterated hydrocarbons in pharmaceutical development and advanced materials. By substituting protium (

Part 1: The Physicochemical Basis of Deuteration

To apply deuterated hydrocarbons effectively, one must understand the quantum mechanical roots of their stability. The utility of deuterium arises from the Primary Kinetic Isotope Effect (KIE) .

Zero Point Energy (ZPE) and Bond Strength

The carbon-deuterium (C-D) bond is chemically identical to the carbon-protium (C-H) bond in terms of valence electron configuration, but it differs significantly in vibrational energy.

-

Mass Difference: Deuterium is approximately twice the mass of protium.

-

Vibrational Frequency: According to the harmonic oscillator model, frequency (

) is inversely proportional to the square root of the reduced mass ( -

Zero Point Energy: The C-D bond has a lower Zero Point Energy (ZPE) than the C-H bond.[1][2][3][4] Since the transition state energy remains largely unaffected, the activation energy (

) required to break a C-D bond is higher.

Quantitative Impact:

- : ~1.2 – 1.5 kcal/mol stronger.

-

KIE Magnitude (

): Typically ranges from 6 to 10 for C-H bond cleavage at room temperature.

Visualization: The Kinetic Isotope Effect

The following diagram illustrates the energetic advantage of the C-D bond.

Part 2: Pharmaceutical Applications (The "Heavy Drug" Revolution)

In drug discovery, deuteration is not merely about stability; it is about Metabolic Shunting . By deuterating specific sites susceptible to Cytochrome P450 (CYP450) oxidation, researchers can alter the metabolic fate of a molecule.

Mechanisms of Action

-

Half-Life Extension: Slowing the rate-determining step of clearance (usually oxidation) increases plasma residence time (

). -

Peak-Trough Optimization: Slower clearance allows for lower

(reducing side effects) while maintaining -

Metabolic Switching: If the primary metabolic pathway produces a toxic intermediate, deuterating that site can force the metabolism down a secondary, safer pathway.

Case Study: Deutetrabenazine (Austedo®)

Deutetrabenazine was the first deuterated drug approved by the FDA (2017) for Huntington’s disease chorea.[5]

-

Parent: Tetrabenazine (rapidly metabolized by CYP2D6).

-

Modification: Six hydrogen atoms on the dimethoxy groups were replaced with deuterium.

-

Outcome: The KIE slowed the O-demethylation process. This doubled the half-life, allowed for BID (twice daily) vs. TID (three times daily) dosing, and reduced peak-concentration-related adverse events like sedation.

Data Summary: H vs. D in Pharma

| Feature | Protio-Analog (C-H) | Deuterated Analog (C-D) | Benefit |

| Bond Energy | ~98 kcal/mol | ~99.2 kcal/mol | Increased stability against enzymatic cleavage. |

| Metabolic Rate | Fast (High Clearance) | Slow (Low Clearance) | Extended duration of action. |

| Lipophilicity | Baseline ( | Negligible change; receptor binding usually retained. | |

| Toxicity | Potential for toxic metabolites | Reduced formation | Improved safety profile. |

Part 3: Advanced Materials (OLED Stabilization)

Beyond pharma, deuterated hydrocarbons are critical in extending the operational lifetime of Organic Light-Emitting Diodes (OLEDs), particularly in blue emitters which are prone to high-energy degradation.

-

Mechanism: OLED degradation often involves the cleavage of C-H bonds in the host material due to high-energy excitons (chemical bond dissociation).

-

Application: Replacing hydrogen with deuterium in anthracene-based host materials strengthens the molecular framework.

-

Result: Research indicates up to a 4x to 8x increase in device lifetime (

) by suppressing the bond-breaking pathways that lead to non-radiative recombination centers (quenchers).

Part 4: Experimental Protocol

Comparative Metabolic Stability Assay (Microsomal Incubation)

Objective: To quantify the Kinetic Isotope Effect (KIE) and intrinsic clearance (

Scope: This protocol uses a "cassette dosing" approach in vitro, incubating both H- and D-analogs simultaneously to minimize inter-assay variability.

Reagents & Equipment

-

Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).

-

NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

-

Phosphate Buffer (100 mM, pH 7.4).

-

Stop Solution: Ice-cold Acetonitrile (ACN) with Internal Standard (IS).

-

LC-MS/MS System (e.g., Triple Quadrupole).

Step-by-Step Methodology

-

Preparation of Stock Solutions:

-

Prepare 10 mM DMSO stocks of the Protio-Analog (H-Drug) and Deuterated-Analog (D-Drug).

-

Create a combined working solution containing 1 µM of each compound in Phosphate Buffer.

-

-

Microsomal Equilibration:

-

Thaw HLM on ice. Dilute to 0.5 mg/mL in Phosphate Buffer.

-

Aliquot 190 µL of diluted HLM into a 96-well plate.

-

Pre-incubate at 37°C for 5 minutes (shaking water bath).

-

-

Reaction Initiation:

-

Add 10 µL of the combined substrate working solution to the HLM plates (Final conc: 1 µM substrate, 0.5 mg/mL protein).

-

Add 20 µL of NADPH regenerating system to initiate the reaction.

-

-

Sampling (Time Course):

-

At time points

minutes: -

Remove 50 µL of the reaction mixture.

-

Immediately dispense into 150 µL of Ice-cold Stop Solution (ACN) to quench metabolism.

-

-

Sample Processing:

-

Centrifuge plates at 4,000 rpm for 20 minutes at 4°C to pellet precipitated proteins.

-

Transfer supernatant to clean vials for LC-MS/MS analysis.

-

-

Data Analysis:

Workflow Visualization

References

-

FDA Center for Drug Evaluation and Research. (2017). FDA Approval Package for Austedo (Deutetrabenazine).[5][8] U.S. Food and Drug Administration.[5][8][9] [Link]

-

Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595–3611. [Link]

-

Tsinghua University & OLED-Info. (2024).[10] Researchers improve the lifetime of OLED devices 4X by adopting a deuterated host material.[10][11][12] OLED-Info.[10][12] [Link]

-

Wotherspoon, A. T. L., et al. (2019).[13] A rapid MS/MS method to assess the deuterium kinetic isotope effect and associated improvement in the metabolic stability.[13][14] Radiation Physics and Chemistry, 158, 126-132. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. ias.ac.in [ias.ac.in]

- 3. macmillan.princeton.edu [macmillan.princeton.edu]

- 4. Methods to Increase the Metabolic Stability of 18F-Radiotracers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. hhs.texas.gov [hhs.texas.gov]

- 6. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 7. epfl.ch [epfl.ch]

- 8. fepblue.org [fepblue.org]

- 9. formulationdiary.com [formulationdiary.com]

- 10. Researchers improve the lifetime of OLED devices 4X by adopting a deuterated host material | OLED-Info [oled-info.com]

- 11. Enhancing operational stability of OLEDs based on subatomic modified thermally activated delayed fluorescence compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. apo.ansto.gov.au [apo.ansto.gov.au]

- 14. A rapid MS/MS method to assess the deuterium kinetic isotope effect and associated improvement in the metabolic stability of deuterated biological and pharmacological molecules as applied to an imaging agent. | Sigma-Aldrich [sigmaaldrich.com]

Methodological & Application

Advanced Protocol: Propane-d8 as an Internal Standard in Mass Spectrometry

Executive Summary

The quantification of light hydrocarbons like propane (

This guide details the methodology for utilizing Propane-d8 in Gas Chromatography-Mass Spectrometry (GC-MS) workflows, specifically focusing on Residual Solvent Analysis (USP <467>) and Forensic Toxicology (inhalant abuse).

Scientific Rationale & Mechanism

The Principle of Isotope Dilution

The core advantage of Propane-d8 is its ability to correct for systemic errors via Isotope Dilution Mass Spectrometry (IDMS) . Unlike structural analogs (e.g., butane or pentane), Propane-d8 behaves identically to propane during the critical headspace equilibration phase.

-

Matrix Effect Correction: If the sample matrix (e.g., blood, cannabis oil, pharmaceutical powder) alters the liquid-gas partition coefficient (

) of propane, the -

Ionization Correction: Variations in the MS source ionization efficiency or transmission are normalized because the IS and analyte co-elute (or elute in close proximity) and enter the source simultaneously.

Mass Spectral Properties & Fragmentation

To configure the Mass Spectrometer for Selected Ion Monitoring (SIM), one must understand the fragmentation shifts caused by deuteration.

| Feature | Propane ( | Propane-d8 ( | Mechanism of Shift |

| Molecular Weight | 44.1 g/mol | 52.1 g/mol | +8 Da shift (8 |

| Molecular Ion ( | m/z 44 | m/z 52 | Intact molecule detection |

| Base Peak (100%) | m/z 29 ( | m/z 34 ( | Loss of Methyl group ( |

| Secondary Ion | m/z 15 ( | m/z 18 ( | Methyl cation formation |

Critical Note: The base peak for Propane-d8 is m/z 34 , not m/z 52. Alkanes fragment easily; the loss of a methyl group (

) is the dominant pathway for the deuterated species, analogous to the loss of methyl () in native propane.

Fragmentation Logic Diagram

The following diagram illustrates the parallel fragmentation pathways used for identification.

Caption: Comparative fragmentation pathways showing the mass shift from native propane to deuterated internal standard.

Experimental Protocols

Two distinct protocols are provided based on the form of the standard available: Solution-Based (recommended for routine Pharma/Cannabis testing) and Gas-Based (Forensic/Research).

Protocol A: Solution-Based Standard (High Throughput)

Best for: Residual solvent analysis in solids/liquids (USP <467>).

Materials:

-

Propane-d8 Standard: 5000 µg/mL in 1,2,4-Trimethylbenzene or P&T Methanol (commercially available from Restek/Sigma).

-

Diluent: Dimethyl Sulfoxide (DMSO) or Dimethylacetamide (DMA) - high boiling point, excellent solubility.

-

Headspace Vials: 20 mL, crimp top.

Workflow:

-

Preparation of Working IS Solution:

-

Chill the Propane-d8 ampoule and the diluent (DMSO) to 4°C to minimize volatilization upon opening.

-

Rapidly dilute the stock standard (5000 µg/mL) into DMSO to achieve a working concentration of 50 µg/mL .

-

Storage: Store in a headspace vial with a Mininert™ valve at -20°C.

-

-

Sample Preparation:

-

Weigh 0.1 g - 0.5 g of sample into a 20 mL headspace vial.

-

Add 5.0 mL of DMSO.

-

Add 10 µL of the Working IS Solution (50 µg/mL) directly into the solvent.

-

Immediately crimp the cap.

-

-

Equilibration:

-

Incubate at 80°C for 20 minutes (or as per specific method validation) with agitation.

-

Protocol B: Pure Gas Standard (Research/Forensic)

Best for: Blood alcohol/toxicology or calibrating gas mixtures.

Materials:

-

Propane-d8 Lecture Bottle (Gas).

-

Gas-Tight Syringe (Hamilton 1700 Series) with Luer Lock.

-

Tedlar® Gas Sampling Bag (1 L).

Workflow:

-

Primary Gas Standard:

-

Fill a 1 L Tedlar bag with ultra-pure Nitrogen (

). -

Using a gas-tight syringe, inject 10 mL of pure Propane-d8 gas into the bag through the septum.

-

Allow to equilibrate (mix) for 10 minutes.

-

-

Spiking Samples:

-

Place the biological sample (e.g., 1 mL blood) into the headspace vial.

-

Seal the vial with a crimp cap.

-

Use a smaller gas-tight syringe (e.g., 100 µL) to withdraw the diluted gas standard from the Tedlar bag.

-

Inject the gas standard through the septum of the sample vial.

-

-

Calculation:

-

Calculate the mass of Propane-d8 injected using the Ideal Gas Law (

) based on the partial pressure in the Tedlar bag.

-

Instrument Configuration (GC-MS)[1][2]

Column Selection: For light hydrocarbons, a PLOT (Porous Layer Open Tubular) column or a thick-film volatile column is required.

-

Option 1 (Preferred):Alumina Bond/Na₂SO₄ PLOT (30m x 0.32mm). Excellent separation of C1-C5 hydrocarbons.

-

Option 2:Rtx-624 / DB-624 (30m x 0.25mm x 1.4µm). Standard for residual solvents; propane elutes very early (often < 1.5 min).

GC Parameters:

-

Inlet: Split ratio 10:1 to 50:1 (Propane saturates easily). Temp: 200°C.

-

Carrier Gas: Helium at 1.5 mL/min (Constant Flow).

-

Oven Program:

-

Initial: 35°C (Hold 5 min) - Critical for focusing light gases.

-

Ramp: 10°C/min to 200°C.

-

MS Acquisition (SIM Mode): To achieve maximum sensitivity and selectivity, use Selected Ion Monitoring (SIM).

| Compound | Type | Retention Time (Approx) | Quant Ion (m/z) | Qualifier Ion (m/z) |

| Propane | Target | 1.25 min | 29 | 44, 15 |

| Propane-d8 | Internal Std | 1.24 min | 34 | 52, 18 |

Note: Deuterated compounds often elute slightly earlier than their non-deuterated counterparts on capillary columns due to the "Inverse Isotope Effect."

Data Analysis & Quality Control

Response Factor Calculation

Quantification is performed using the Response Factor (

Acceptance Criteria (Self-Validating System)

-

Retention Time Match: The Relative Retention Time (RRT) of Propane to Propane-d8 must be constant (typically 1.00 ± 0.01).

-

Ion Ratio Stability: The ratio of Quant/Qual ions (e.g., m/z 34/52 for d8) in the samples must match the standard within ±20%.

-

IS Recovery: Monitor the absolute area of the Propane-d8 peak. A drop of >50% indicates a leak in the headspace vial (bad crimp) or severe matrix suppression.

Workflow Visualization

Caption: Step-by-step workflow from sample preparation to final quantification using Propane-d8.

References

-

National Institute of Standards and Technology (NIST). Propane-d8 Gas Phase Ion Energetics and Mass Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link]

-

Restek Corporation. Residual Solvents Gases Propane Standard (Cat# 36020) Technical Guide. Available at: [Link]

-

Szary, K. et al. (2014). Influence of electron beam ion source parameters on deuterated propane (C3D8) fragmentation process. Metrology and Measurement Systems. Available at: [Link]

- United States Pharmacopeia (USP).General Chapter <467> Residual Solvents. (Requires Subscription for full text, general methodology referenced).

Application Note: High-Precision Quantitation of Volatile Hydrocarbons using Propane-d8 Isotope Dilution GC-MS

Executive Summary

This technical guide details the application of Propane-d8 (

Propane-d8 offers a structural mirror to propane and similar light volatiles, providing near-perfect correction for:

-

Cryogenic trapping efficiency (in pre-concentrators).

-

Mass discrimination in the ion source.

-

Matrix effects in complex samples (e.g., natural gas, landfill gas, breath condensate).

Technical Specifications & Chemical Profile

Propane-d8 is a fully deuterated isotopologue of propane. The +8 Da mass shift allows for interference-free co-elution with native propane, enabling Isotope Dilution Mass Spectrometry (IDMS) .

Table 1: Physicochemical Comparison

| Feature | Native Propane ( | Propane-d8 ( | Impact on Analysis |

| CAS Number | 74-98-6 | 2875-94-7 | Unique identifier for procurement. |

| Molecular Weight | 44.1 g/mol | 52.15 g/mol | +8 Da shift ensures spectral separation. |

| Boiling Point | -42°C | -42.1°C | Co-elutes or elutes just prior to analyte (inverse isotope effect). |

| Primary Ion (Quant) | m/z 29 ( | m/z 34 ( | Distinct quantitation channels. |

| Molecular Ion | m/z 44 ( | m/z 52 ( | Confirmation ion. |

Experimental Workflow: Gas-Phase IDMS

The analysis of gaseous deuterated standards requires a distinct workflow compared to liquid injections. The following diagram outlines the critical path from standard preparation to MS detection.

Figure 1: Gas-phase IDMS workflow showing the parallel introduction of sample and Propane-d8 standard into the cryofocusing unit.

Detailed Protocol: Preparation of Gas Standards

Handling Propane-d8 requires strict adherence to gas-phase volumetric protocols. Unlike liquids, temperature and pressure significantly alter the mass delivered.

Equipment Required[1][2][3][4][5]

-

Source: Propane-d8 lecture bottle (99 atom % D).

-

Container: 1.0 L Glass Static Dilution Bottle (SDB) with Teflon-lined septum OR Tedlar® bag.

-

Transfer: Gas-tight syringe (Series A-2) with push-button valve.

-

Balance Gas: Ultra-High Purity (UHP) Nitrogen or Helium.

Step-by-Step Protocol

-

Evacuation: Flush the 1.0 L SDB with UHP Nitrogen three times. Evacuate to <50 mTorr.

-

Stock Injection:

-

Fit the gas-tight syringe to the Propane-d8 cylinder regulator.

-

Flush the syringe 3 times with Propane-d8.

-

Withdraw exactly 10.0 mL of Propane-d8 at STP (Standard Temperature and Pressure).

-

Inject into the evacuated SDB through the septum.

-

-

Pressurization:

-

Fill the SDB with UHP Nitrogen to a final pressure of 2.0 atm (absolute) .

-

Calculation: 10 mL gas in ~2000 mL total volume (1L bottle @ 2 atm)

5000 ppmv stock.

-

-

Working Standard:

-

Perform a secondary dilution into a Tedlar bag or Summa canister to achieve the target concentration (e.g., 50 ppbv) for the instrument's auto-sampler.

-

Critical Control Point: Do not store low-concentration (<100 ppbv) deuterated standards in Tedlar bags for >24 hours due to permeation losses. Use Summa/SilcoCan canisters for long-term storage.

GC-MS Method Parameters (Modified EPA TO-15)

To successfully separate Propane-d8 from bulk matrix gases (Nitrogen/Oxygen) and heavier hydrocarbons, a PLOT (Porous Layer Open Tubular) column is recommended.

Chromatographic Conditions

-

Column: Alumina PLOT (

deactivated), 30m x 0.32mm ID, or DB-1 for general VOCs. -

Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

-

Oven Program:

-

Initial: 35°C (Hold 5 min) - Essential for Propane retention.

-

Ramp: 10°C/min to 200°C.

-

-

Injection: Split 1:10 (or Splitless for trace analysis) via Cryofocuser (-160°C trapping temp).

Mass Spectrometry (SIM Mode)

Operating in Selected Ion Monitoring (SIM) mode maximizes sensitivity.

| Analyte | Target Ion (Quant) | Qualifier Ion 1 | Qualifier Ion 2 | Dwell Time |

| Propane (Native) | 29 ( | 43 ( | 44 ( | 50 ms |

| Propane-d8 (IS) | 34 ( | 52 ( | 50 | 50 ms |

Note on Fragmentation: The primary fragmentation pathway for propane is the loss of a methyl group.

Use m/z 34 for quantitation of the internal standard to avoid noise at m/z 52 (which can be impacted by background).

Data Analysis: Relative Response Factors

Quantitation is performed using the Average Relative Response Factor (RRF) method. This self-validating calculation negates instrument drift.

RRF Calculation Logic

The RRF is determined during calibration:

Where:

- = Integrated peak area of Propane (m/z 29).

- = Integrated peak area of Propane-d8 (m/z 34).

- = Known concentration in the standard.[1]

Sample Quantitation Equation

Once the average RRF is established from the calibration curve:

Figure 2: Logic flow for Relative Response Factor (RRF) calculation and application.

Quality Assurance & Troubleshooting

-

H/D Exchange: While rare in the gas phase, active sites in the ion source can cause Deuterium/Hydrogen exchange. Monitor m/z 33 and m/z 30. If these ratios change significantly, clean the ion source.

-

Retention Time Shift: Deuterated compounds elute slightly faster than non-deuterated analogs on capillary columns (Inverse Isotope Effect). Expect Propane-d8 to elute 0.02–0.05 minutes before Propane.

-

Blank Verification: Always run a zero-air blank containing only the Propane-d8 IS to ensure the standard is not contaminated with native propane (m/z 29 or 44).

References

-

National Institute of Standards and Technology (NIST). (2023). Propane-d8 Gas Phase Ion Energetics and Spectra. NIST Chemistry WebBook, SRD 69.[2][3] [Link]

-

U.S. Environmental Protection Agency (EPA). (1999). Compendium Method TO-15: Determination of Volatile Organic Compounds (VOCs) in Air Collected in Specially-Prepared Canisters and Analyzed by GC/MS. [Link][4][5]

Sources

protocols for quantitative analysis using Propane-d8

Executive Summary & Core Directive

This guide establishes the definitive protocol for the quantitative analysis of propane residues and metabolic tracers using Propane-d8 (CAS: 2875-94-7) as an internal standard.[1] Unlike liquid standards, Propane-d8 is a gas at room temperature (bp -42°C), presenting unique challenges in handling, stoichiometry, and introduction.[1]

The Strategic Value of Propane-d8: In drug development and forensic toxicology, propane is a critical analyte—either as a residual solvent (Class 3, though often exempt, it requires monitoring in specific extraction workflows like cannabis or botanical drugs) or as a metabolic probe. The use of Propane-d8 enables Isotope Dilution Mass Spectrometry (IDMS) , the gold standard for quantification. It compensates for:

-

Headspace Equilibrium Variations: Differences in sample viscosity or ionic strength (matrix effects) that alter the partition coefficient (

) of propane.[1] -

Ionization Suppression: Fluctuations in the MS source efficiency.

-

Injection Variability: Gas-phase injection errors.[1]

Safety & Handling of Gaseous Isotopes

WARNING: Propane-d8 is a flammable cryogen.[1] All manipulations must occur in a well-ventilated fume hood.[1]

-

Storage: Store lecture bottles at room temperature away from ignition sources.

-

Transfer: Use gas-tight syringes (e.g., Hamilton Gastight) with Luer-lock valves.[1] Never use standard needles; use side-port needles to prevent coring of septa.

-

Pressure Regulation: Use a dedicated regulator for small cylinders (CGA 170/180) to deliver <5 psi for safe syringe filling.[1]

Experimental Protocol: Headspace GC-MS Quantification

This protocol is designed for the quantification of residual propane in pharmaceutical matrices (e.g., lipid-based formulations, botanical extracts) or biological tissues.

Materials & Reagents

-

Internal Standard (ISTD): Propane-d8 (>99 atom % D).[1]

-

Diluent: High-boiling solvent (DMAc or DMSO) for matrix matching, or blank biological matrix.[1]

-

Vials: 20 mL Headspace vials with magnetic screw caps and PTFE/Silicone septa.

Instrument Configuration (GC-MS)

| Parameter | Setting | Rationale |

| GC System | Agilent 7890B / 8890 or equivalent | High-precision pneumatics required. |

| Column | Porous Layer Open Tubular (PLOT) Q (30 m x 0.32 mm, 20 µm) | Essential for retaining light hydrocarbons ( |

| Carrier Gas | Helium @ 1.5 mL/min (Constant Flow) | Optimized for separation efficiency on PLOT columns.[1] |

| Inlet | Split/Splitless @ 200°C | Split ratio 10:1 to prevent column overload. |

| Headspace Oven | 80°C (Equilibration: 15 min) | Sufficient to volatilize propane without degrading thermolabile matrices.[1] |

| Transfer Line | 220°C | Prevents condensation of heavier matrix components.[1] |

| MS Source | EI (70 eV) @ 230°C | Standard ionization energy.[1] |

| Acquisition | SIM Mode (Selected Ion Monitoring) | Maximizes sensitivity and selectivity.[1] |

MS Detection Parameters (SIM)

Accurate quantification requires monitoring specific ions to distinguish the analyte from the isotopologue.

| Compound | Molecular Weight | Quant Ion ( | Qualifier Ion ( | Retention Time (Approx) |

| Propane ( | 44 | 29 ( | 43 ( | 2.5 min |

| Propane-d8 ( | 52 | 34 ( | 50 ( | 2.48 min* |

Note: Deuterated isotopologues often elute slightly earlier than non-deuterated forms on capillary columns due to the Inverse Isotope Effect.

Standard Preparation (The "Gas-Lock" Method)

Handling gaseous ISTDs requires a precise volumetric approach.[1]

-

ISTD Stock Gas: Attach a gas-tight syringe to the Propane-d8 cylinder regulator.[1] Flush the syringe 3 times. Withdraw 10 mL of pure Propane-d8 gas at STP.

-

Working Standard (Gas Phase): Inject this 10 mL into a 1 L Tedlar bag filled with Nitrogen (

). This creates a ~1% (v/v) working standard.[1] -

Sample Spiking:

-

Weigh 100 mg of sample into a 20 mL headspace vial.

-

Add 5 mL of Diluent (DMSO/DMAc).[1]

-

Crimp the cap immediately.

-

Using a gas-tight syringe, inject 50 µL of the Working Standard (ISTD) through the septum into the headspace of the vial.

-

Crucial: Do not inject the gas into the liquid; inject into the headspace. The equilibration step will partition it correctly.

-

Analytical Workflow Visualization

The following diagram illustrates the critical path for the "Gas-Lock" ISTD addition and subsequent analysis.

Figure 1: Workflow for Propane-d8 Isotope Dilution Analysis. Note the critical step of injecting the gaseous ISTD into the sealed vial headspace.

Data Analysis & Calculation

The quantification relies on the Response Factor (RF) derived from a calibration curve.

Calculation for Unknowns:

Why this works: If the matrix (e.g., blood vs. water) suppresses the release of propane into the headspace, it will suppress the Propane-d8 to the exact same extent (assuming thermodynamic equilibrium). The ratio remains constant, nullifying the matrix effect.

Troubleshooting & System Suitability

| Issue | Probable Cause | Corrective Action |

| Low Sensitivity for d8 | Leak in gas-tight syringe or septum coring.[1] | Replace septum; ensure syringe valve is closed during transfer. |

| Peak Tailing | Water accumulation in PLOT column.[1] | Bake out column at 240°C for 2 hours. |

| Interference at m/z 29 | Air leak ( | Check air/water background.[1][3] If high, tighten fittings. Use m/z 43 or 44 as alternative quant ions.[1] |

| RT Shift | Column overloaded. | Increase split ratio or reduce sample mass. |

References

-

National Institute of Standards and Technology (NIST). Mass Spectra of Propane and Deuterated Analogs.[1] NIST Chemistry WebBook, SRD 69. Available at: [Link][1]

-

U.S. Pharmacopeia (USP). General Chapter <467> Residual Solvents.[1] USP-NF.[1] (Standard for headspace analysis protocols).[1][4][5]

-

Desharnais, B., et al. (2013).[1] "Accuracy Profile Validation of a New Analytical Method for Propane Measurement Using Headspace-Gas Chromatography." Journal of Analytical Toxicology. Available at: [Link][1]

Sources

Propane-d8 as a Novel Tracer for In Vivo Metabolic Research: Application Notes and Protocols

Introduction: Unveiling Metabolic Pathways with Deuterated Alkanes

In the dynamic landscape of in vivo metabolic research, stable isotope tracers are indispensable tools for elucidating complex biochemical pathways.[1][2][3][4] While traditionally dominated by compounds like 13C-glucose and 15N-amino acids, the exploration of novel tracers opens new avenues for understanding metabolic flux. This application note introduces propane-d8, a deuterated short-chain alkane, as a novel tracer for in vivo studies. The replacement of hydrogen with its heavier, stable isotope, deuterium, allows for the tracking of propane's metabolic fate without the concerns associated with radioisotopes.[5] This guide provides a comprehensive overview of the principles, experimental protocols, and data analysis for utilizing propane-d8 to probe specific metabolic pathways.

The rationale for using deuterated compounds in metabolic research is rooted in the kinetic isotope effect, where the stronger carbon-deuterium bond can lead to slower metabolic reactions, and the distinct mass difference allows for clear detection against the natural background.[5] Deuterated molecules serve as excellent tracers to follow the biotransformation of a parent compound into its metabolites.[5]

Scientific Rationale and Principles

Propane, a simple three-carbon alkane, is not an inert gas in biological systems. In mammals, it undergoes metabolism primarily through the action of cytochrome P450 (CYP) enzymes.[6] The primary metabolic pathway involves the hydroxylation of propane to form isopropanol, which can be further oxidized to acetone.

By introducing propane-d8 (C3D8) into a biological system, we can trace the incorporation of deuterium into these downstream metabolites. The detection of deuterated isopropanol and deuterated acetone in various tissues and biofluids provides direct evidence of propane metabolism and can be used to quantify the activity of the involved enzymatic pathways. This approach can be particularly valuable for studying the function and regulation of specific CYP isozymes in vivo.

The workflow for an in vivo study using propane-d8 as a tracer can be conceptualized as follows:

Caption: Experimental workflow for in vivo propane-d8 tracer studies.

Experimental Protocols

PART 1: In Vivo Administration of Propane-d8 via Inhalation

The administration of a gaseous tracer requires a controlled environment to ensure accurate and reproducible dosing. A dynamic inhalation system is recommended for this purpose.[7]

Materials:

-

Propane-d8 gas (high purity)

-

Compressed air or a carrier gas mixture (e.g., 20% O2 in N2)

-

Gas flow meters and controllers

-

Gas mixing chamber

-

Gas analyzer for monitoring propane concentration

Protocol:

-

System Setup:

-

Assemble the inhalation exposure system according to the manufacturer's instructions. Ensure all connections are gas-tight to prevent leakage.

-

Connect the propane-d8 gas cylinder and the carrier gas cylinder to the gas mixing chamber through calibrated flow controllers.

-

The output of the mixing chamber should be connected to the inlet of the inhalation chamber.

-

An exhaust line should be properly vented to a fume hood or a gas scavenging system.

-

-

Concentration Calibration:

-

Prior to animal exposure, calibrate the system to achieve the desired concentration of propane-d8 in the inhalation chamber.

-

Set the flow rates of propane-d8 and the carrier gas to achieve a target concentration (e.g., in parts per million, ppm). The total flow rate should be sufficient to ensure adequate air exchange within the chamber.

-

Use a gas analyzer to measure the propane concentration at the inlet and outlet of the chamber to confirm a stable and uniform atmosphere.

-

-

Animal Acclimation:

-

Acclimate the animals to the restraint tubes (for nose-only exposure) or the whole-body chamber for several days prior to the experiment to minimize stress.[11]

-

-

Tracer Administration:

-

Place the animals in the inhalation chamber.

-

Start the gas flow with the pre-determined concentrations of propane-d8 and carrier gas.

-

The duration of exposure will depend on the experimental design and the expected rate of metabolism. A pilot study may be necessary to determine the optimal exposure time.

-

Continuously monitor the gas concentrations and the well-being of the animals throughout the exposure period.

-

PART 2: Sample Collection and Preparation

Materials:

-

Syringes and needles for blood collection

-

Capillary tubes (for retro-orbital bleeding)

-

EDTA or heparin-coated collection tubes

-

Liquid nitrogen

-

Homogenizer (e.g., bead beater or sonicator)

-

Centrifuge

-

Vials with PTFE-lined septa

-

Internal standards (e.g., propane-d6 for propane, isopropanol-d7 for isopropanol, acetone-d6 for acetone)

Protocol:

-

Blood Collection:

-

At the end of the exposure period, immediately collect blood samples via cardiac puncture, retro-orbital bleeding, or from a cannulated vessel.

-

Transfer the blood to an anticoagulant-coated tube and place it on ice.

-

-

Tissue Collection:

-

Euthanize the animal according to approved protocols (e.g., CO2 asphyxiation followed by cervical dislocation).[12]

-

Quickly dissect the tissues of interest (e.g., liver, lung, brain, adipose tissue).

-

Immediately freeze the tissues in liquid nitrogen to quench metabolic activity.

-

-

Sample Preparation for Headspace GC-MS:

-

Blood:

-

Pipette a known volume of whole blood (e.g., 100-500 µL) into a headspace vial.

-

Add a known amount of the internal standard mixture.

-

Seal the vial immediately.

-

-

Tissues:

-

Weigh the frozen tissue sample.

-

Add ice-cold buffer (e.g., PBS) and homogenize the tissue.

-

Transfer a known amount of the homogenate to a headspace vial.

-

Add a known amount of the internal standard mixture.

-

Seal the vial immediately.

-

-

PART 3: Analytical Method - Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

HS-GC-MS is the method of choice for analyzing volatile compounds like propane and its metabolites in biological matrices.[13][14]

Instrumentation and Parameters:

-

Gas Chromatograph: Equipped with a capillary column suitable for separating volatile compounds (e.g., a low-to-mid polarity column like a DB-624 or equivalent).

-

Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass spectrometer capable of selected ion monitoring (SIM) or full scan acquisition.

-

Headspace Autosampler: For automated and reproducible injection of the vapor phase.

HS-GC-MS Protocol:

-

Headspace Incubation:

-

Place the sealed vials in the headspace autosampler.

-

Incubate the vials at a specific temperature (e.g., 60-80°C) for a set time (e.g., 15-30 minutes) to allow the volatile analytes to partition into the headspace.

-

-

Injection:

-

The autosampler will automatically inject a specific volume of the headspace gas into the GC inlet.

-

-

GC Separation:

-

Use a suitable temperature program to separate propane, isopropanol, and acetone. An example program could be:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp: 10°C/minute to 150°C.

-

Hold at 150°C for 2 minutes.

-

-

-

MS Detection:

-

Operate the mass spectrometer in electron ionization (EI) mode.

-